Methyl 4-methyl-4-nitropentanoate Methyl 4-methyl-4-nitropentanoate
Brand Name: Vulcanchem
CAS No.: 16507-02-1
VCID: VC21007557
InChI: InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3
SMILES: CC(C)(CCC(=O)OC)[N+](=O)[O-]
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

Methyl 4-methyl-4-nitropentanoate

CAS No.: 16507-02-1

Cat. No.: VC21007557

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-4-nitropentanoate - 16507-02-1

Specification

CAS No. 16507-02-1
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name methyl 4-methyl-4-nitropentanoate
Standard InChI InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3
Standard InChI Key MROVMGGCWUQHMR-UHFFFAOYSA-N
SMILES CC(C)(CCC(=O)OC)[N+](=O)[O-]
Canonical SMILES CC(C)(CCC(=O)OC)[N+](=O)[O-]

Introduction

Structural Characteristics and Basic Properties

Methyl 4-methyl-4-nitropentanoate is an organic compound belonging to the class of nitro esters. It has a molecular formula of C7H13NO4 and a molecular weight of approximately 175.18 g/mol . The compound is identified in chemical databases with the CAS Registry Number 16507-02-1 . It is also known by several alternative names including Valeric acid, 4-methyl-4-nitro-, methyl ester and Methyl 4-nitro-4-valerate .

The molecular structure features a nitro group (-NO2) attached to a quaternary carbon, which also bears two methyl groups. The backbone contains a four-carbon chain terminating in a methyl ester group. The spatial arrangement of these functional groups contributes significantly to the chemical reactivity and physical properties of the compound.

Physical Properties

The physical characteristics of Methyl 4-methyl-4-nitropentanoate have been well-documented through various analytical techniques. At standard conditions, the compound exists as a liquid with specific physicochemical parameters as shown in Table 1.

PropertyValueReference
Physical StateLiquid
Molecular Weight175.18 g/mol
Density1.114 g/mL at 25°C
Boiling Point79°C at 1 mmHg
Flash Point113°C (closed cup)
Flash Point (F)235.4°F (closed cup)

The compound's relatively high boiling point under reduced pressure indicates significant intermolecular forces, likely including dipole-dipole interactions facilitated by the polar nitro and ester groups. The density value exceeding 1 g/mL is consistent with compounds containing electron-dense functional groups such as the nitro moiety.

Synthetic Methodologies

Several synthetic approaches have been developed for preparing Methyl 4-methyl-4-nitropentanoate, with the most common strategies involving esterification reactions and Michael addition protocols. These methods vary in complexity, yield, and applicability to large-scale production.

Esterification Method

The direct esterification of 4-methyl-4-nitropentanoic acid with methanol represents a straightforward synthetic route to Methyl 4-methyl-4-nitropentanoate. This reaction typically employs a strong acid catalyst, such as sulfuric acid, to facilitate the conversion. The reaction proceeds through the protonation of the carboxylic acid carbonyl group, nucleophilic attack by methanol, and subsequent dehydration to form the ester product.

The general reaction scheme can be represented as:

4-methyl-4-nitropentanoic acid + methanol → Methyl 4-methyl-4-nitropentanoate + water

While conceptually simple, this approach requires the prior synthesis of 4-methyl-4-nitropentanoic acid, which may involve additional synthetic steps.

Michael Addition Reactions

A more versatile and efficient method for synthesizing Methyl 4-methyl-4-nitropentanoate involves Michael addition reactions between nitroethane and methyl acrylate or related α,β-unsaturated esters . This approach has been significantly enhanced through the application of microwave irradiation techniques, which substantially reduce reaction times compared to conventional heating methods.

Research has demonstrated that the Michael addition of nitroethane to methyl acrylate can be performed under microwave irradiation with catalytic amounts of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (tetramethylguanidine) . This protocol delivers the target ester product in excellent yields, often exceeding 90% after just 5 minutes of reaction time .

The reaction involves the base-catalyzed generation of a nitronate anion from nitroethane, which then attacks the electrophilic β-carbon of methyl acrylate to form a new carbon-carbon bond. Subsequent protonation of the resulting enolate provides the target compound.

The general reaction scheme can be represented as:

Nitroethane + Methyl acrylate → Methyl 4-nitropentanoate

With methyl methacrylate as the electrophile, the reaction produces Methyl 4-methyl-4-nitropentanoate with diastereoselectivity influenced by reaction conditions and catalyst selection .

Chemical Reactivity and Transformations

Methyl 4-methyl-4-nitropentanoate exhibits diverse reactivity patterns primarily dictated by its nitro and ester functional groups. Understanding these transformation pathways is essential for exploiting the compound's synthetic utility in organic synthesis and medicinal chemistry applications.

Reduction Reactions

The nitro group in Methyl 4-methyl-4-nitropentanoate can undergo reduction to generate the corresponding amine derivative. This transformation can be accomplished using various reducing systems, with hydrogen gas over palladium catalysts being particularly effective. Alternative reducing agents include lithium aluminum hydride, which can reduce both the nitro and ester functionalities simultaneously, producing aminoalcohols.

The selective reduction of the nitro group while preserving the ester functionality requires careful control of reaction conditions and catalyst selection. The resulting amino ester products are valuable intermediates for further functionalization, including peptide coupling, amide formation, and heterocycle synthesis.

Hydrolysis Reactions

The ester moiety in Methyl 4-methyl-4-nitropentanoate readily undergoes hydrolysis under both acidic and basic conditions to generate the corresponding carboxylic acid. Basic hydrolysis using aqueous sodium hydroxide proceeds through nucleophilic attack at the ester carbonyl, formation of a tetrahedral intermediate, and subsequent collapse to release methanol and the carboxylate anion. Acidification of the reaction mixture then provides the free carboxylic acid.

Acidic hydrolysis follows a similar mechanism but begins with protonation of the ester carbonyl oxygen, enhancing its electrophilicity toward nucleophilic attack by water. Both pathways ultimately yield 4-methyl-4-nitropentanoic acid, which retains the reactive nitro functionality for additional transformations.

Applications in Organic Synthesis

Methyl 4-methyl-4-nitropentanoate serves as a versatile building block in organic synthesis, finding applications in multiple areas of chemical research and development.

Role as Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of various γ-nitro aliphatic methyl esters through Michael addition reactions . These Michael addition processes are crucial for establishing carbon-carbon bonds in organic synthesis, particularly in the construction of complex molecular architectures.

The structural features of Methyl 4-methyl-4-nitropentanoate, specifically the nitro group and the ester functionality, provide orthogonal reactivity handles that enable selective transformations and functionalization strategies. This versatility makes it a valuable precursor for accessing diverse chemical structures with potential applications in pharmaceutical research and materials science.

Applications in Medicinal Chemistry

In the field of medicinal chemistry, Methyl 4-methyl-4-nitropentanoate contributes to the synthesis of nitrofatty acids and related compounds that have demonstrated interesting biological activities. The nitro group can be transformed into various nitrogen-containing functionalities, including amines, amides, and heterocycles, which are prevalent in bioactive molecules and pharmaceutical agents.

The compound's structural features, particularly the quaternary carbon bearing the nitro group, offer opportunities for introducing molecular complexity and stereochemical control in the synthesis of potential therapeutic candidates. These attributes underscore its utility in drug discovery and development programs focused on novel molecular scaffolds.

Spectroscopic Characterization

Comprehensive spectroscopic analysis of Methyl 4-methyl-4-nitropentanoate provides valuable information for structural confirmation and purity assessment in synthetic and analytical contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy represents a powerful technique for elucidating the structure of Methyl 4-methyl-4-nitropentanoate. The 1H-NMR spectrum exhibits characteristic signals corresponding to the methyl ester group (typically appearing as a singlet around 3.7 ppm), the quaternary carbon-bound methyl groups (appearing as a singlet at approximately 1.6 ppm), and the methylene groups in the carbon chain (manifesting as multiplets in the 2.0-2.5 ppm range) .

The 13C-NMR spectrum further confirms the structure through signals for the ester carbonyl carbon (approximately 173 ppm), the nitro-bearing quaternary carbon (around 85-90 ppm), and the remaining carbon atoms in the molecular framework . These spectroscopic patterns provide definitive structural evidence and serve as valuable reference data for synthetic chemists working with this compound.

Infrared (IR) Spectroscopy

IR spectroscopy of Methyl 4-methyl-4-nitropentanoate reveals characteristic absorption bands associated with its functional groups. The nitro group typically displays strong asymmetric and symmetric stretching vibrations in the 1530-1550 cm-1 and 1350-1370 cm-1 regions, respectively. The ester carbonyl stretching vibration appears as a strong band around 1735-1750 cm-1, while C-O stretching vibrations manifest in the 1200-1250 cm-1 range.

These spectroscopic signatures provide rapid and reliable methods for confirming the presence of these functional groups and assessing the purity of synthesized material.

Recent Research Developments

Scientific interest in Methyl 4-methyl-4-nitropentanoate has expanded in recent years, particularly in the context of developing more efficient synthetic methodologies and exploring novel applications. Recent research has focused on optimizing reaction conditions, investigating stereoselective syntheses, and exploring the compound's potential in broader chemical and biological contexts.

Microwave-Assisted Synthesis

A significant advancement in the preparation of Methyl 4-methyl-4-nitropentanoate involves the implementation of microwave irradiation techniques for Michael addition reactions. Research has demonstrated that microwave heating dramatically reduces reaction times from hours to minutes while maintaining or improving yields compared to conventional heating methods .

For example, the Michael addition of nitroethane to methyl methacrylate under microwave irradiation for just 5 minutes produces Methyl 4-methyl-4-nitropentanoate in high yield, with a diastereomeric ratio of approximately 78:22 . This approach represents a more sustainable synthetic strategy through reduced energy consumption and decreased solvent usage.

Stereochemical Investigations

Recent studies have investigated the stereochemical aspects of reactions involving Methyl 4-methyl-4-nitropentanoate, particularly focusing on the diastereoselectivity of Michael addition reactions that lead to its formation. When nitroethane reacts with methyl methacrylate, the process generates diastereomeric products that can be separated by chromatographic techniques .

These stereochemical investigations provide valuable insights into reaction mechanisms and offer opportunities for developing enantioselective or diastereoselective synthetic methodologies that could enhance the compound's utility in asymmetric synthesis and chiral building block preparation.

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